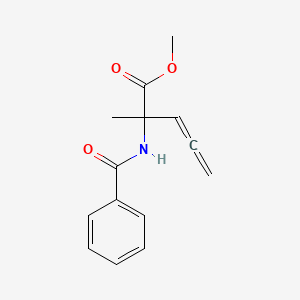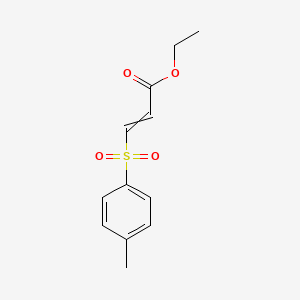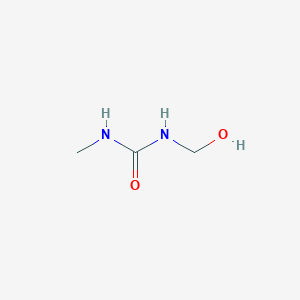![molecular formula C10H11NO5 B14362707 N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine CAS No. 91650-43-0](/img/structure/B14362707.png)
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of phenylmethoxycarbonyl derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a methoxycarbonyl moiety, which is further linked to a glycine residue. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine typically involves the reaction of 2-hydroxybenzyl alcohol with glycine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions to ensure the preservation of the functional groups. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonyl derivatives.
Scientific Research Applications
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, the methoxycarbonyl group can undergo hydrolysis to release glycine, which can further participate in various biochemical processes.
Comparison with Similar Compounds
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine can be compared with other similar compounds, such as:
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}alanine: Similar structure but with an alanine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}serine: Similar structure but with a serine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}threonine: Similar structure but with a threonine residue instead of glycine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91650-43-0 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)6-16-10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChI Key |
ZTQXOKHFGSZHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


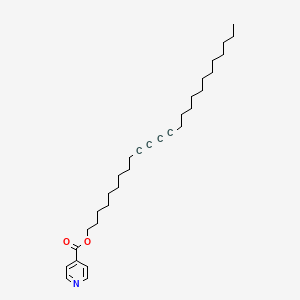
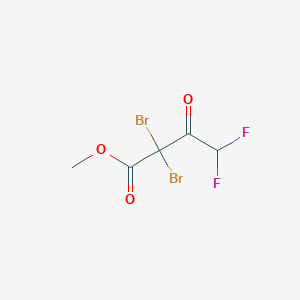
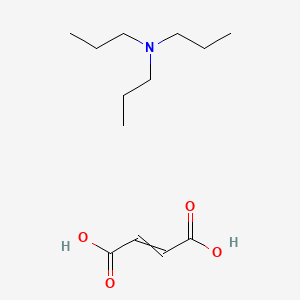
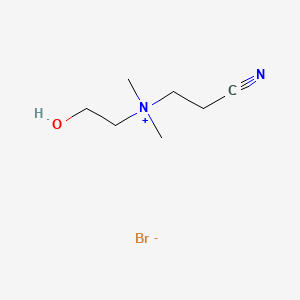
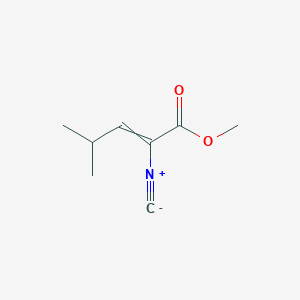
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
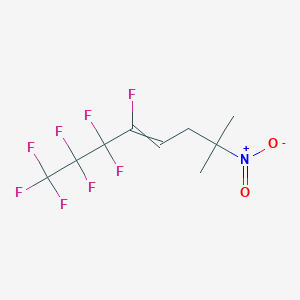
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
